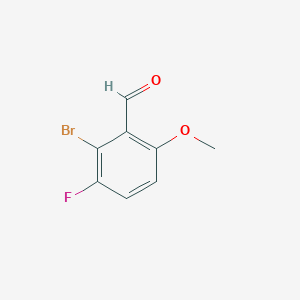

![molecular formula C17H15ClF3NO4S B2892616 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592471-09-5](/img/structure/B2892616.png)

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

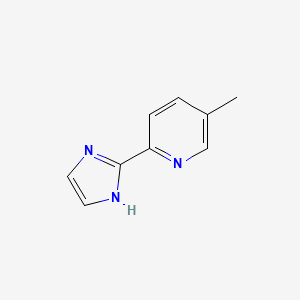

“Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate” is an organic compound. It contains functional groups such as a sulfonyl group (-SO2-), a trifluoromethyl group (-CF3), and a chloro group (-Cl). It also contains phenyl rings, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and phenyl rings. These groups will have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of a sulfonyl group could increase the compound’s solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

Polymer Science and Electrolyte Development

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through a process that includes activated fluorophenyl-amine reactions, showcasing a method for integrating functional groups into stable phenyl rings (Kim, Labouriau, Guiver, & Kim, 2011). This approach offers precise control over cation functionality without harmful side reactions, indicating potential applications in fuel cell technologies.

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, research on nonsteroidal antiandrogens has led to the development of novel compounds showing significant antiandrogen activity. Through the synthesis of 3-(substituted thio)-2-hydroxypropionanilides and their corresponding sulfones and sulfoxides, researchers have identified potent antiandrogens that are selectively active in peripheral tissues (Tucker, Crook, & Chesterson, 1988). These findings have implications for treating androgen-responsive diseases.

Catalysis and Material Science

The development of sulfonated polymers and their application in catalysis and material science is another area of interest. For instance, the synthesis of sulfonated poly(thiophenylene) has been reported, demonstrating the material's water solubility and potential as an efficient proton conductor due to its high carrier concentration (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997). Such materials could be vital in developing advanced energy storage and conversion systems.

Environmental Chemistry

Analytical methods for determining polychlorinated aryl methyl sulfone metabolites in biological matrices highlight the compound's role in environmental chemistry. These methods, essential for tracking persistent organic pollutants, exhibit high sensitivity and precision, underscoring the importance of accurate detection in environmental monitoring (Letcher, Norstrom, & Bergman, 1995).

Wirkmechanismus

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as nucleophilic substitution or oxidation . The presence of the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGWPQAHPFWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2892535.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2892539.png)

![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)

![Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2892548.png)

![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)